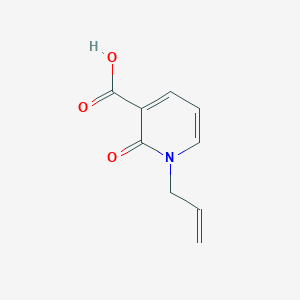

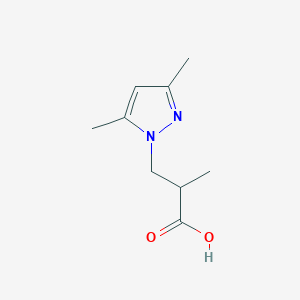

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is part of the dihydropyridine class. Dihydropyridines are heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their use in medicinal chemistry. The specific structure of this compound suggests potential reactivity due to the presence of the allyl group and the 2-oxo functionality.

Synthesis Analysis

The synthesis of related dihydropyridine compounds often involves the reaction of an amino acid or an ester with various aldehydes or ketones. For instance, the synthesis of peptide alcohols via the Fmoc strategy uses dihydropyran-2-carboxylic acid as a bifunctional linker, which is a related compound to the dihydropyridine class . Another example includes the synthesis of 1,4-dihydropyridines (DHP) from the reaction of aldehydes with beta-aminocrotonic acid esters . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridines is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The 2-oxo group indicates the presence of a ketone functionality at the second position of the ring, which can influence the electronic distribution and reactivity of the molecule. The allyl group at the first position provides a site for nucleophilic attack and can participate in various chemical reactions, such as halocyclization, as seen in the bromination of related compounds .

Chemical Reactions Analysis

Dihydropyridines can undergo a variety of chemical reactions. For example, they can be alkylated to produce O- and N-alkylated products . They can also be reduced to form carbinols, which can be further oxidized to carbaldehydes . The presence of the allyl group in this compound suggests that it may undergo similar reactions, including halocyclization and possibly reactions with electrophiles due to the activated position of the allyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridines can be influenced by their substituents. For example, thionic acid esters of dihydropyridines exhibit lower electrochemical oxidation potentials compared to their oxygen analogs and are stronger acids due to the involvement of sulfur atom orbitals . The electrochemical properties of this compound could be studied using techniques such as voltammetry to determine its redox potential and acidity, which would be valuable for understanding its reactivity and potential applications.

Aplicaciones Científicas De Investigación

Biocatalyst Inhibition and Microbial Engineering

1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belonging to the broader category of carboxylic acids, is known for its versatile properties in various scientific research domains. One significant application is understanding biocatalyst inhibition by carboxylic acids. Such acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, emphasizing their potential as microbial inhibitors and food preservatives. This knowledge aids in identifying metabolic engineering strategies to increase microbial robustness, focusing on cell membrane properties, intracellular pH, and metabolic processes like respiratory function and key metabolite production (Jarboe et al., 2013).

Chemical Synthesis and Reactions

The compound is also vital in the field of chemical synthesis and reactions. It's involved in double bond migration in N-allylic systems catalyzed by transition metal complexes, which is crucial for the synthesis of enamines, enamides, azadienes, and other compounds. This process's understanding aids in exploring the relationships between structure and reactivity, especially the influence of nitrogen atom coordination on the reaction outcome (Krompiec et al., 2008). Furthermore, the compound participates in [4 + 3] cycloaddition reactions, a critical method in organic chemistry for creating cyclic structures like seven-membered carbocycles (Rigby & Pigge, 1998).

Extraction and Recovery from Aqueous Streams

In the context of industrial applications, this compound is important for the extraction and recovery of carboxylic acids from aqueous streams. This is particularly relevant in producing organic acids through fermentative routes for bio-based plastics. Liquid-liquid extraction (LLX) technologies, solvent developments, and regeneration strategies are critical areas of research for efficiently recovering carboxylic acids from diluted aqueous streams, emphasizing the economic feasibility and environmental concerns (Sprakel & Schuur, 2019).

Mecanismo De Acción

Mode of Action

It’s known that the compound is synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline . The resulting compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Biochemical Pathways

The compound is known to be a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which has been studied for its potential as a drug precursor and ligand .

Pharmacokinetics

The compound’s molecular weight is 179.18 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been shown to inhibit the growth of certain cancer cell lines .

Action Environment

The compound is known to be stable at temperatures between 2 and 8 degrees celsius .

Propiedades

IUPAC Name |

2-oxo-1-prop-2-enylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVCVYNECBKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C(C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376979 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66158-33-6 |

Source

|

| Record name | 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

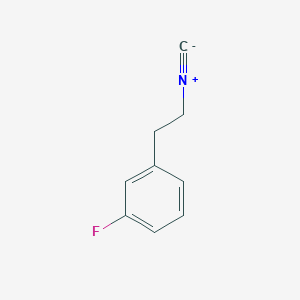

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)